molecular formula C35H38O7 B1265305 corymbone A

corymbone A

Cat. No.: B1265305
M. Wt: 570.7 g/mol
InChI Key: OHJVUGQZZLSHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

corymbone A is a natural product found in Corymbia peltata with data available.

Scientific Research Applications

Corymbone A is a phloroglucinol compound that has garnered interest in various scientific applications, particularly in the fields of pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Pharmacological Potential

This compound has been studied for its effects on hormonal regulation, particularly its interaction with thyrotropin-releasing hormone (TRH). Research indicates that it may influence TRH activity, which is crucial for thyroid function and metabolic regulation. In high-throughput screening assays, this compound exhibited notable activity against TRH receptors, suggesting its potential as a therapeutic agent in endocrine disorders .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from damage . This property positions it as a candidate for developing supplements aimed at enhancing health and longevity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies reveal that it exhibits inhibitory action against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . The mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to mitigate neuronal damage and promote neurogenesis. These findings could lead to its application in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Cancer Research

This compound's role in cancer research is another area of interest. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a potential anti-cancer agent .

Case Study 1: Thyrotropin-Releasing Hormone Modulation

In a study exploring the effects of this compound on TRH activity, researchers conducted high-throughput screening using rat models. The results indicated that this compound significantly enhanced TRH receptor activation, leading to increased thyroid hormone levels. This study highlights its potential use in managing hypothyroidism .

Case Study 2: Antioxidant Efficacy Assessment

A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results demonstrated that this compound had a higher radical scavenging ability, suggesting its effectiveness as a natural antioxidant supplement .

Data Table: Summary of Applications

Application AreaKey FindingsPotential Impact
Pharmacological PotentialModulates TRH activityTreatment for thyroid disorders
Antioxidant ActivityEffective free radical scavengerHealth supplements to combat oxidative stress
Antimicrobial PropertiesInhibitory effects against bacteria and fungiDevelopment of new antimicrobial agents
Neuroprotective EffectsMitigates neuronal damagePotential treatments for neurodegenerative diseases
Cancer ResearchInduces apoptosis in cancer cellsAnti-cancer drug development

Properties

Molecular Formula

C35H38O7

Molecular Weight

570.7 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[3-phenyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C35H38O7/c1-20-28(37)25(30(39)27(29(20)38)24(36)19-17-22-14-10-7-11-15-22)23(18-16-21-12-8-6-9-13-21)26-31(40)34(2,3)33(42)35(4,5)32(26)41/h6-15,23,37-40H,16-19H2,1-5H3

InChI Key

OHJVUGQZZLSHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CCC3=CC=CC=C3)C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)O

Synonyms

corymbone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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